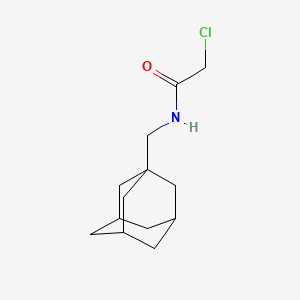

N-(1-adamantylmethyl)-2-chloroacetamide

Overview

Description

N-(1-Adamantylmethyl)-2-chloroacetamide (CAS: 81099-48-1) is a chloroacetamide derivative featuring a rigid adamantane backbone linked to a methyl group and a chloroacetamide moiety. Its molecular formula is C₁₃H₂₀ClNO, with a molecular weight of 241.757 g/mol . The adamantane group confers high lipophilicity and metabolic stability, properties often exploited in central nervous system (CNS)-targeting drugs due to enhanced blood-brain barrier penetration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-2-chloroacetamide typically involves the reaction of 1-adamantylmethylamine with 2-chloroacetyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

- Dissolve 1-adamantylmethylamine in an appropriate solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add 2-chloroacetyl chloride to the reaction mixture while maintaining a low temperature to control the exothermic reaction.

- Stir the reaction mixture for several hours to ensure complete reaction.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantylmethyl)-2-chloroacetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the 2-chloroacetamide moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The adamantylmethyl group can undergo oxidation to form adamantylmethyl alcohol or further oxidation to adamantylmethyl ketone. Reduction reactions can convert the ketone back to the alcohol or the original adamantylmethyl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Nucleophilic substitution: Formation of substituted amides, thiolamides, or ethers.

Hydrolysis: Formation of 1-adamantylmethylamine and 2-chloroacetic acid.

Oxidation: Formation of adamantylmethyl alcohol or adamantylmethyl ketone.

Reduction: Formation of adamantylmethyl alcohol from the ketone.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Research indicates that N-(1-adamantylmethyl)-2-chloroacetamide exhibits antiviral properties. A study demonstrated its efficacy against certain viral strains, suggesting its potential as a therapeutic agent in antiviral drug formulations. The mechanism of action appears to involve interference with viral replication processes, although detailed pathways remain to be fully elucidated .

2. Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer activity. In vitro assays revealed that this compound can inhibit the proliferation of specific cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. Further research is required to confirm these effects and explore the underlying molecular pathways .

Material Science Applications

1. Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its unique structure allows for improved thermal stability and mechanical strength in polymer composites. Studies indicate that polymers modified with this compound exhibit better performance characteristics compared to unmodified counterparts .

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being investigated for use in coatings and adhesives. Its application could lead to the development of more durable and effective products for industrial use .

Case Studies

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, researchers tested the antiviral activity of this compound against influenza virus strains. The results indicated a significant reduction in viral load in treated cells compared to controls, supporting its potential use as an antiviral agent .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various cancer cell lines to assess the cytotoxic effects of this compound. The findings showed that treatment led to reduced cell viability and increased apoptosis markers, suggesting its potential as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-2-chloroacetamide is largely dependent on its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of compounds, facilitating their interaction with lipid membranes and potentially disrupting membrane-associated processes. Additionally, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Aromatic/Substituted Phenyl Chloroacetamides

These compounds feature chloroacetamide groups attached to substituted phenyl rings. Key examples include:

- N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide (C₁₅H₁₁Cl₂NO₂): Exhibits intramolecular hydrogen bonds (N–H···O) and forms centrosymmetric dimers via C–H···O interactions, enhancing crystallinity and stability .

N-(2,4,5-Trichlorophenyl)-2-chloroacetamide (N245TCPCA) :

Key Insight : Adamantane derivatives prioritize lipophilicity and metabolic stability, while phenyl-substituted analogs emphasize crystallinity and electronic effects via halogenation.

Heterocyclic Chloroacetamides

These compounds incorporate heterocyclic moieties, enabling targeted interactions with enzymes or receptors:

- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Demonstrated antiproliferative activity against MCF7 breast cancer cells (IC₅₀ values comparable to 5-fluorouracil) due to the bromophenyl-thiazole group, which may intercalate DNA or inhibit kinases . The thiazole ring enhances π-π stacking, contrasting with the adamantane’s non-aromatic rigidity.

N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide :

Key Insight : Heterocyclic analogs leverage aromatic systems for targeted bioactivity (e.g., anticancer effects), whereas adamantane derivatives may prioritize passive diffusion into tissues.

Adamantane Derivatives

Key Insight : Ethyl substitution on nitrogen may reduce polarity, enhancing membrane permeability but possibly slowing renal clearance.

Alkyl/Alkoxy Substituted Chloroacetamides

- N-(2-Methoxyethyl)-N-(1-phenyl-2-methyl-1-propen-2-yl)-2-chloroacetamide :

Key Insight: Alkyl/alkoxy chains tailor compounds for non-mammalian targets (e.g., herbicides), unlike adamantane derivatives likely designed for mammalian systems.

Biological Activity

N-(1-Adamantylmethyl)-2-chloroacetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the pharmacological properties, synthesis, and biological implications of this compound, drawing from diverse research sources.

Chemical Structure and Properties

This compound is characterized by the presence of an adamantyl group attached to a chloroacetamide moiety. The adamantyl group contributes to the lipophilicity of the molecule, which is crucial for its biological activity. The molecular formula is with a molecular weight of approximately 215.69 g/mol.

Antimicrobial Activity

Research indicates that compounds within the chloroacetamide class, including this compound, exhibit significant antimicrobial properties. A study screening various N-(substituted phenyl)-2-chloroacetamides found that these compounds showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The mechanism of action is hypothesized to involve disruption of bacterial cell membranes due to their lipophilic nature.

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is significantly influenced by their chemical structure. For instance, variations in substituents on the phenyl ring can alter antimicrobial efficacy. Research utilizing quantitative structure-activity relationship (QSAR) models has indicated that lipophilicity and the position of substituents are critical factors determining the biological activity of these compounds .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the broader category of chloroacetamides, providing insights into their pharmacological potential:

- Study on Antimicrobial Effects : A comprehensive screening of newly synthesized N-(substituted phenyl)-2-chloroacetamides highlighted their effectiveness against various pathogens, emphasizing the need for further exploration into specific derivatives like this compound .

- Pharmacological Profiling : In a study assessing multiple fractions from medicinal plants, similar compounds were noted for their analgesic and anti-inflammatory activities, reinforcing the therapeutic potential of chloroacetamides .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-adamantylmethyl)-2-chloroacetamide?

The compound is typically synthesized via chloroacetylation of adamantane-derived amines. For example, analogous methods involve reacting aminoacetophenone derivatives with chloroacetyl chloride in ethanolic sodium ethoxide to form 2-chloroacetamide intermediates . Advanced routes like C-amidoalkylation of aromatic substrates using halogenated hydroxyethylacetamides (e.g., 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide) in the presence of sulfuric acid have been demonstrated for structurally similar compounds .

Q. How is the structural integrity of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. For chloroacetamide derivatives, studies report using SHELX and ORTEP-3 for crystallographic refinement, with hydrogen-bonding patterns analyzed via PLATON software . NMR (¹H/¹³C) and FT-IR spectroscopy are also critical for verifying functional groups like the adamantylmethyl moiety and chloroacetamide backbone .

Q. What solvent systems are optimal for handling this compound in laboratory settings?

Polar aprotic solvents (e.g., DMF, DMSO) are preferred for reactions due to the compound’s limited solubility in water. Ethanol or methanol is often used for recrystallization, as seen in analogous chloroacetamide syntheses . Safety data sheets recommend avoiding halogenated solvents to prevent unintended reactivity .

Q. What safety precautions are necessary when working with this compound?

While GHS classification data is sparse, standard precautions for chloroacetamides apply: use fume hoods, wear nitrile gloves, and avoid inhalation/ingestion. Safety protocols from analogous compounds highlight the need for rigorous waste segregation and emergency eyewash access .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting reaction pathways for this compound?

Density Functional Theory (DFT) can model transition states and regioselectivity in reactions. For example, studies on thiophene-2-carboxamide derivatives used DFT to optimize geometries and analyze electronic properties, which can be adapted to predict the reactivity of the chloroacetamide group in adamantane systems .

Q. What strategies resolve contradictions in biological activity data for structurally related chloroacetamides?

Discrepancies often arise from assay conditions (e.g., cell line specificity) or metabolite interference. A systematic approach involves:

- Comparative metabolism studies using human/rat liver microsomes .

- Dose-response profiling across multiple in vitro models.

- Structural analogs (e.g., pyrazole- or quinazoline-based chloroacetamides) are tested to isolate pharmacophore contributions .

Q. How does the adamantyl group influence the compound’s pharmacokinetic properties?

The adamantyl moiety enhances lipophilicity, potentially increasing blood-brain barrier permeability. However, this may also reduce aqueous solubility, necessitating formulation studies with cyclodextrins or lipid nanoparticles. Similar adamantane derivatives show prolonged half-lives due to steric hindrance against metabolic enzymes .

Q. What role does hydrogen bonding play in the crystal packing of this compound?

X-ray studies of related chloroacetamides reveal intermolecular N–H···O and C–H···Cl interactions, which stabilize crystal lattices. Hydrogen-bonding networks are mapped using MERCURY CSD 2.0, with bond distances and angles compared to computational predictions .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target engagement?

Key modifications include:

- Varying substituents on the adamantyl group to alter steric bulk.

- Replacing the chloro group with other halogens (e.g., Br, F) to modulate electrophilicity.

- Introducing heterocyclic moieties (e.g., pyrazole, oxadiazole) to enhance binding affinity, as seen in analogous bioactive molecules .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

High-resolution LC-MS/MS is recommended for detecting side products like dechlorinated analogs or adamantane oxidation byproducts. Method validation follows ICH guidelines, with spike/recovery experiments to ensure accuracy ≤1 ppm .

Q. Methodological Resources

Properties

IUPAC Name |

N-(1-adamantylmethyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO/c14-7-12(16)15-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXOTENDXREYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368459 | |

| Record name | N-(1-adamantylmethyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81099-48-1 | |

| Record name | N-(1-adamantylmethyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.